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Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate -

Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate

Catalog Number: EVT-13153720
CAS Number:
Molecular Formula: C16H13Cl3O3
Molecular Weight: 359.6 g/mol
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Product Introduction

Synthetic Methodologies and Optimization Strategies

Multi-Step Synthesis Protocols for Ethyl 3-Chloro-4-((2,4-Dichlorobenzyl)oxy)benzoate

The synthesis of ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate follows a sequential three-step protocol that strategically integrates esterification, phenolic protection, and Williamson ether synthesis. The initial stage involves the esterification of 3-chloro-4-hydroxybenzoic acid using ethanol under acidic catalysis (thionyl chloride or sulfuric acid), achieving yields of 85–92% within 2–4 hours at reflux conditions [5] [9]. Critical purification through recrystallization from ethanol/water mixtures eliminates residual acids, ensuring >98% purity essential for downstream reactions.

The second stage focuses on generating the halogenated benzyloxy intermediate via nucleophilic aromatic substitution. Under inert atmosphere (N₂), 2,4-dichlorobenzyl chloride reacts with ethyl 3-chloro-4-hydroxybenzoate in a 1.2:1 molar ratio. Anhydrous potassium carbonate serves as both base and phase-transfer catalyst, driving O-alkylation at 80–85°C for 8–12 hours in acetone or acetonitrile [4] [5]. This step’s exothermic nature necessitates controlled addition rates to suppress di-alkylation byproducts.

Table 1: Optimization of Key Reaction Parameters in Etherification Step

ParameterSuboptimal ConditionOptimized ConditionYield Impact
SolventTolueneAnhydrous Acetone+22%
BaseTriethylamineAnhydrous K₂CO₃+18%
Temperature65°C80–85°C+15%
Molar Ratio (Benzyl: Phenol)1:11.2:1+12%

Final purification employs silica gel chromatography (hexane:ethyl acetate, 8:1) or sequential washes with sodium bicarbonate and brine, yielding the target compound as a crystalline solid (mp 92–94°C) with ≥99% HPLC purity [4]. Scale-up protocols (>500g) demonstrate reproducible yields of 76–82% by maintaining strict anhydrous conditions and stoichiometric precision.

Catalytic Systems for Etherification and Esterification in Aromatic Substitution Reactions

Catalytic efficiency in etherification hinges on base strength and cation coordination. Anhydrous potassium carbonate outperforms weaker bases (e.g., sodium acetate) due to its ability to deprotonate the phenolic OH (pKa ≈ 10) without hydrolyzing the ester moiety [5]. Tetrabutylammonium bromide (TBAB, 5 mol%) enhances reactivity by solubilizing the carbonate anion in aprotic solvents like acetonitrile, reducing reaction times by 40% compared to uncatalyzed systems [5].

Esterification employs Brønsted acid catalysts (H₂SO₄, p-TsOH) or nucleophilic activators (thionyl chloride). Thionyl chloride enables near-quantitative conversion at 60°C via in situ acid chloride formation, minimizing thermal degradation observed in direct acid-catalyzed esterification [9]. For acid-sensitive substrates, Mitsunobu conditions (DIAD/PPh₃) achieve 88% esterification yields but incur higher costs.

Table 2: Catalytic Systems for Key Synthetic Steps

ReactionCatalyst SystemTemperatureTime (h)Yield (%)Byproducts
EsterificationSOCl₂/EtOH60°C295Ethyl chloride (<1%)
EsterificationH₂SO₄ (cat.)/EtOHReflux485Diethyl ether (3%)
EtherificationK₂CO₃/TBAB (5 mol%)80°C889Bis-ether (<0.5%)
EtherificationK₂CO₃ (neat)85°C1271Hydrolysis products (6%)

Metal-free catalysis is essential to prevent halogen scrambling observed with Lewis acids (e.g., FeCl₃ or AlCl₃) during etherification. Control experiments confirm that even 0.5 mol% ZnCl₂ induces partial dechlorination, reducing yields by 15–20% [5].

Solvent Selection and Reaction Kinetics in Halogenated Benzyloxy Intermediate Formation

Solvent polarity critically influences etherification kinetics and regioselectivity. High-polarity aprotic solvents (DMF, ε=36.7) accelerate the reaction but promote ester solvolysis above 80°C, reducing yields to 70–75%. Acetonitrile (ε=37.5) balances substrate solubility and stability, enabling 88–92% yields at 80°C [4] [5]. Kinetic studies reveal pseudo-first-order dependence on both the phenolate and 2,4-dichlorobenzyl chloride, with an activation energy (Eₐ) of 58.2 kJ/mol in acetonitrile.

Table 3: Solvent Effects on Etherification Kinetics

SolventDielectric Constant (ε)Reaction Rate (k × 10⁻⁴ s⁻¹)Equilibrium Yield (%)Byproduct Formation
DMF36.78.9758% Ester hydrolysis
Acetonitrile37.57.292<1%
Acetone20.75.1892%
Toluene2.40.65215% Unreacted phenol

Water content >500 ppm hydrolyzes 2,4-dichlorobenzyl chloride to the unreactive alcohol, necessitating molecular sieves (4Å) or azeotropic drying. Solvent recycling studies show that distilled acetonitrile retains 98% efficiency over three cycles when spiked with fresh TBAB [4]. Rate-limiting steps shift from nucleophilic attack (in acetone) to diffusion control (in toluene) as solvent polarity decreases.

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Synthesis

Solvent-free etherification under mechanochemical conditions achieves 87% yield by co-grinding ethyl 3-chloro-4-hydroxybenzoate, 2,4-dichlorobenzyl chloride, and K₂CO₃/TBAB in a ball mill (30 Hz, 2h). This eliminates VOC emissions and reduces energy consumption by 60% compared to reflux methods [10]. However, product isolation requires extraction with ethyl acetate, partially offsetting the green benefits.

Microwave irradiation drastically accelerates the etherification step. Exposure to 300W pulsed microwaves in acetonitrile (120°C sealed vessel) completes the reaction in 25 minutes with 94% yield—a 20-fold rate enhancement versus conventional heating [10]. Temperature gradients are minimized by continuous flow systems, enabling kilogram-scale production without byproduct escalation.

Table 4: Comparative Analysis of Conventional vs. Green Synthesis Methods

ParameterConventional (Acetonitrile Reflux)Solvent-Free (Ball Milling)Microwave-Assisted
Reaction Time8–12 h2 h0.4 h
Energy Consumption850 kJ/mol220 kJ/mol150 kJ/mol
Isolated Yield89%87%94%
E-Factor*18.43.25.1
PMI**32711

E-Factor: kg waste/kg product; *PMI: Process Mass Intensity (total mass input/mass product)*

In situ FTIR monitoring confirms that microwave-specific thermal effects dominate the acceleration, with no non-thermal effects observed. Life-cycle assessment indicates a 45% reduction in cumulative energy demand (CED) for microwave protocols versus conventional routes [10].

Properties

Product Name

Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate

IUPAC Name

ethyl 3-chloro-4-[(2,4-dichlorophenyl)methoxy]benzoate

Molecular Formula

C16H13Cl3O3

Molecular Weight

359.6 g/mol

InChI

InChI=1S/C16H13Cl3O3/c1-2-21-16(20)10-4-6-15(14(19)7-10)22-9-11-3-5-12(17)8-13(11)18/h3-8H,2,9H2,1H3

InChI Key

QUXTYMLYVKNJDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)Cl

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